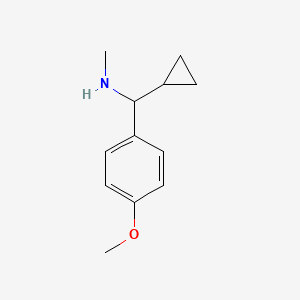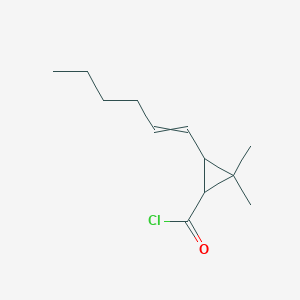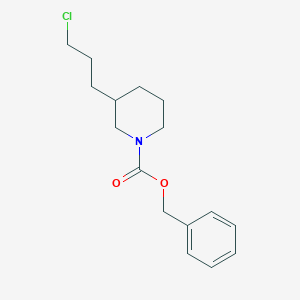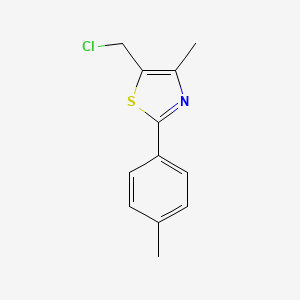
Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves the cyclization of appropriate precursors. One common method for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For the compound , the synthetic route may involve the following steps:
Starting Materials: α-haloketone (e.g., 4-methyl-2-(4-methylphenyl)-2-oxobutanenitrile) and thioamide.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine, and a solvent like chloroform or ethanol.
Cyclization: The α-haloketone undergoes cyclization with the thioamide to form the thiazole ring, resulting in the formation of Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-.
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Electrophilic and Nucleophilic Additions: The aromatic nature of the thiazole ring allows it to participate in electrophilic and nucleophilic addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield azide, cyanide, or amine derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The chloromethyl group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: The parent compound with a simpler structure.
Benzothiazole: Contains a fused benzene ring, leading to different chemical properties and applications.
Thiazolidine: A saturated analog of thiazole with different reactivity.
Uniqueness
Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, while the methylphenyl group enhances its stability and potential interactions with biological targets.
Eigenschaften
CAS-Nummer |
61291-97-2 |
|---|---|
Molekularformel |
C12H12ClNS |
Molekulargewicht |
237.75 g/mol |
IUPAC-Name |
5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12ClNS/c1-8-3-5-10(6-4-8)12-14-9(2)11(7-13)15-12/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
HJGRNZRNOUWMAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




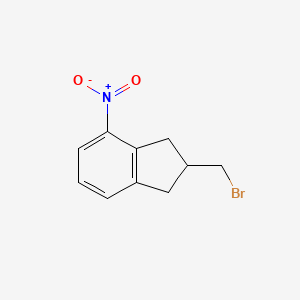
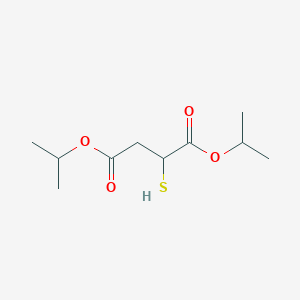

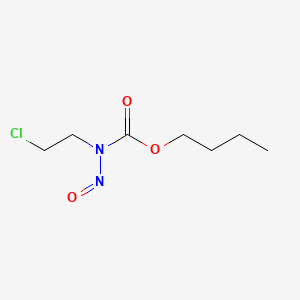
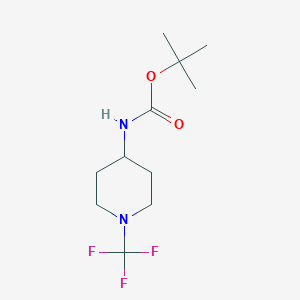
![(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine](/img/structure/B13956644.png)

![4-[(2-chlorophenyl)Methylene]piperidine](/img/structure/B13956658.png)

